molecular formula C13H17NO3S B8732379 4-Benzoyl-1-methanesulphonylpiperidine CAS No. 515154-31-1

4-Benzoyl-1-methanesulphonylpiperidine

Cat. No.: B8732379
CAS No.: 515154-31-1
M. Wt: 267.35 g/mol
InChI Key: IQLLFLWYARVSRO-UHFFFAOYSA-N
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Description

4-Benzoyl-1-methanesulphonylpiperidine is a piperidine derivative featuring a benzoyl group at the 4-position and a methanesulphonyl moiety at the 1-position. Key analogs include benzhydrylpiperazine-coupled nitrobenzenesulfonamides and other piperidine-based sulfonamides .

Properties

CAS No.

515154-31-1

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-phenylmethanone

InChI

InChI=1S/C13H17NO3S/c1-18(16,17)14-9-7-12(8-10-14)13(15)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3

InChI Key

IQLLFLWYARVSRO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compounds synthesized in share structural motifs with 4-Benzoyl-1-methanesulphonylpiperidine, particularly the piperidine core and sulfonamide groups. Below is a detailed comparison based on substituent effects, synthesis yields, and physical properties:

Table 1: Key Properties of Structural Analogs from

Compound ID Sulfonyl Substituent Piperidine Position Yield (%) Melting Point (°C)
7o 2,4-Dinitrophenyl 4-position 46 184–188
7p 2-Nitrophenyl 4-position 49 158–160
7q 4-Nitrophenyl 4-position 59 182–186
7s 2,4-Dinitrophenyl 3-position 31 120–126
7t 2-Nitrophenyl 3-position 31 120–124
7u 4-Nitrophenyl 3-position 45 218–220

Key Observations:

Substituent Effects: The nitrobenzenesulfonyl groups in analogs (e.g., 7o–7u) are bulkier and more electron-withdrawing than the methanesulphonyl group in the target compound. This difference may influence solubility, with methanesulphonyl likely improving aqueous solubility compared to nitroaromatic substituents.

Positional Effects :

  • Substitution at the piperidine 4-position (e.g., 7o–7q) generally yields higher melting points (158–188°C) compared to 3-position analogs (120–220°C). This suggests that 4-substituted derivatives may exhibit stronger crystalline packing.
  • The target compound’s 4-benzoyl group could sterically hinder interactions compared to benzhydrylpiperazine in analogs, possibly altering binding affinities .

Synthetic Efficiency :

  • Yields for nitrobenzenesulfonamide analogs vary widely (31–59%), with 4-substituted derivatives (e.g., 7q: 59%) outperforming 3-substituted ones (e.g., 7t: 31%). Methanesulphonyl’s simpler structure might improve synthetic yields due to reduced steric demands.

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